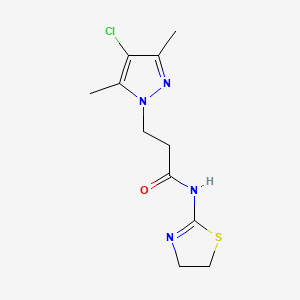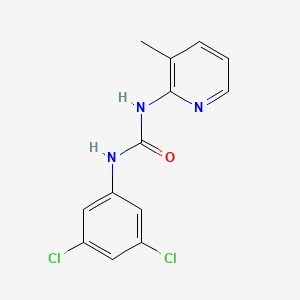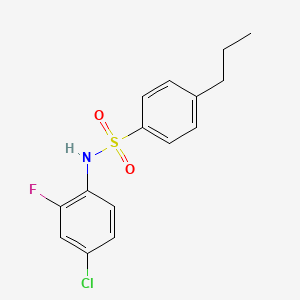
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups, as well as a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Chlorination and methylation: The pyrazole ring can be chlorinated and methylated using reagents such as chlorine gas and methyl iodide.
Formation of the thiazole ring: This involves the cyclization of appropriate thioamides with α-haloketones.
Coupling of the pyrazole and thiazole rings: This can be done through nucleophilic substitution reactions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyrazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine-substituted position on the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols; electrophiles like alkyl halides.
Major Products Formed
Oxidation products: Oxidized derivatives of the thiazole ring.
Reduction products: Reduced derivatives of the pyrazole ring.
Substitution products: Substituted derivatives at the chlorine position on the pyrazole ring.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
The uniqueness of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide lies in its specific substitution pattern on the pyrazole and thiazole rings, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H15ClN4OS |
|---|---|
Molecular Weight |
286.78 g/mol |
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H15ClN4OS/c1-7-10(12)8(2)16(15-7)5-3-9(17)14-11-13-4-6-18-11/h3-6H2,1-2H3,(H,13,14,17) |
InChI Key |
MLLYOEVXDPGMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NC2=NCCS2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B10967776.png)




![methyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10967816.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10967818.png)

![5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10967837.png)

![2-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B10967854.png)

